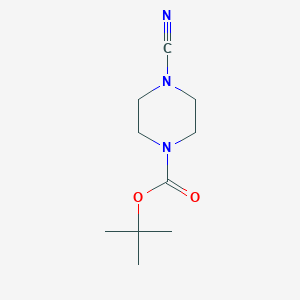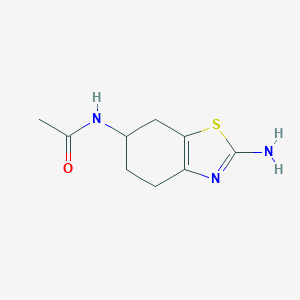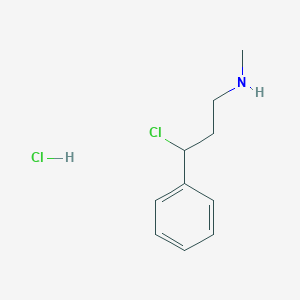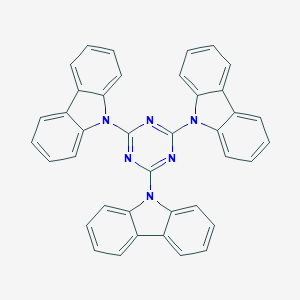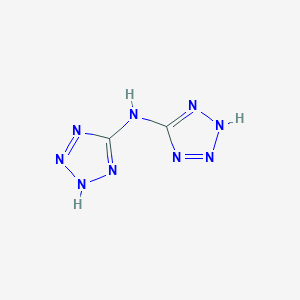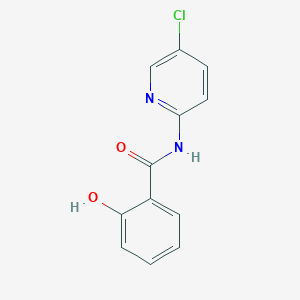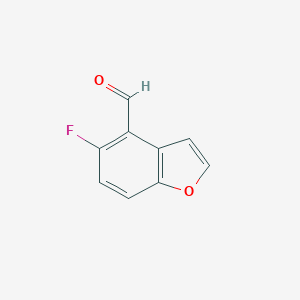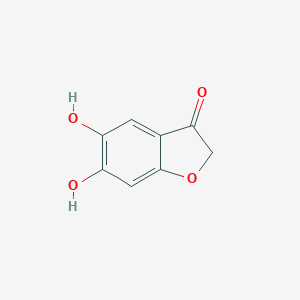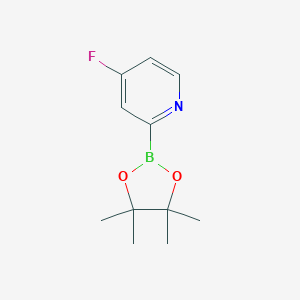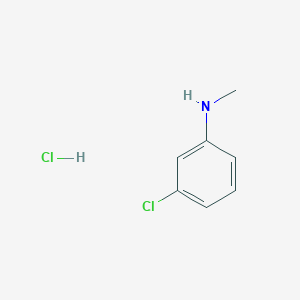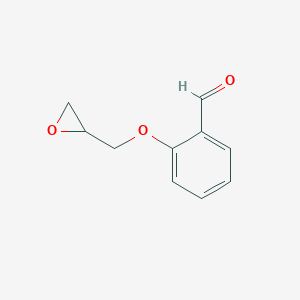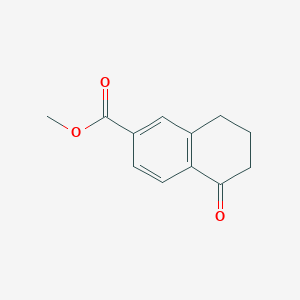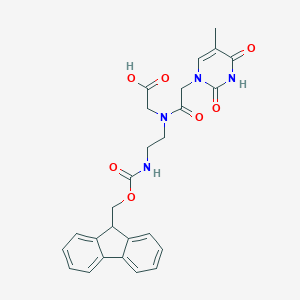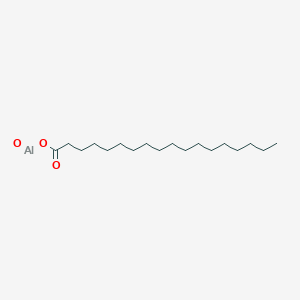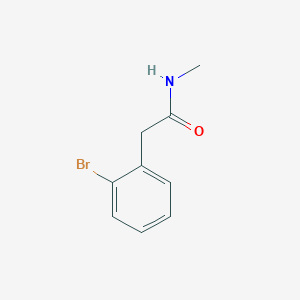
2-(2-Bromophenyl)-N-methylacetamide
概要
説明
科学的研究の応用
1. Antimicrobial Agents
2-(2-Bromophenyl)-N-methylacetamide has been explored in the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety. These compounds demonstrated potential as antimicrobial agents, showing promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
2. Pharmacological Applications
This compound has also been used in the Leuckart synthesis of novel acetamide derivatives, which exhibited cytotoxic, anti-inflammatory, analgesic, and antipyretic effects in pharmacological assessments (Rani, Pal, Hegde, & Hashim, 2016).
3. Suzuki-Miyaura Cross-Coupling
In the field of organic synthesis, 2-(2-Bromophenyl)-N-methylacetamide has been utilized in Suzuki-Miyaura cross-coupling reactions, a pivotal technique for constructing carbon-carbon bonds in various chemical contexts (Cottineau, Kessler, & O’Shea, 2006).
4. Anti-Diabetic Agents
Research into new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, including 2-bromo-N-phenyl/arylacetamides, has revealed their potential as antidiabetic agents. These compounds have shown significant inhibition of the α-glucosidase enzyme, suggesting their utility in diabetes treatment (Nazir et al., 2018).
5. Solvent Manipulation in Crystal Structures
2-(2-Bromophenyl)-N-methylacetamide has been studied in the context of solvent manipulation in crystal structures, particularly in the formation of N-methylacetamide inclusion compounds with various xanthenol hosts (Sayed, Jacobs, & Taljaard, 2015).
6. Kinetics and Mechanism of Hydrolysis
The hydrolysis kinetics and mechanism of N-substituted amides, using N-methylacetamide as a model, have been extensively studied, providing insights into chemical reactions at high temperatures (Duan, Dai, & Savage, 2010).
7. Anticonvulsant Agents
Research into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has identified potential anticonvulsant agents. This includes the study of various N-methylacetamide derivatives and their interactions with biotargets related to epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
8. Infrared Spectroscopy Studies
The infrared spectrum of N-methylacetamide, including the study of its fine components, has been explored using density functional theory. This research is crucial in understanding the formation of the amide infrared spectrum, with applications in organic and analytical chemistry (Ji et al., 2020).
作用機序
Target of Action
Bromophenyl compounds are often involved in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of 2-(2-Bromophenyl)-N-methylacetamide is likely related to its involvement in carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura cross-coupling . In this process, the bromophenyl group could undergo transmetalation, a process where it transfers from boron to palladium . This reaction is part of a larger mechanism that involves the coupling of chemically differentiated fragments with the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-(2-Bromophenyl)-N-methylacetamide might participate, is a key biochemical pathway. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 2-(2-Bromophenyl)-N-methylacetamide is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
特性
IUPAC Name |
2-(2-bromophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWLOQCRSVLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593167 | |
| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-N-methylacetamide | |
CAS RN |
141438-47-3 | |
| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

